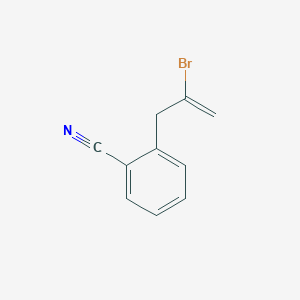

2-Bromo-3-(2-cyanophenyl)-1-propene

描述

Overview of Halogenated Alkenes as Versatile Synthetic Building Blocks

Halogenated alkenes are highly valued precursors in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of a halogen atom on a double bond or an adjacent carbon atom introduces a site of reactivity that can be exploited for the formation of new carbon-carbon and carbon-heteroatom bonds. These compounds readily undergo reactions such as nucleophilic substitution, elimination, and various transition metal-catalyzed cross-coupling reactions. nist.gov The stereochemistry and regiochemistry of these reactions can often be controlled, allowing for the precise construction of target molecules.

Strategic Importance of Cyanoaryl Moieties in Modern Chemical Synthesis

The cyanoaryl group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a common and important functional group in organic chemistry. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the aromatic ring, affecting its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the cyano group itself is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, and tetrazoles, making cyanoaryl-containing molecules valuable intermediates in medicinal chemistry and materials science. nih.gov

Positioning of 2-Bromo-3-(2-cyanophenyl)-1-propene within Functionalized Alkene Chemistry

This compound is a unique molecule that combines the key features of both a halogenated alkene and a cyanoaryl compound. Its structure, featuring an allylic bromide and an ortho-substituted cyanophenyl group, suggests a rich and diverse reactivity profile. The allylic bromide moiety is known to be a reactive electrophile, susceptible to nucleophilic attack, while the vinyl bromide offers a handle for transition metal-catalyzed reactions. The ortho-positioning of the cyano group on the phenyl ring is expected to exert steric and electronic effects that can modulate the reactivity of the molecule compared to its meta and para isomers. youtube.com The study of this compound provides insights into how the interplay of these functional groups governs its chemical behavior and potential applications as a building block in organic synthesis.

Chemical Profile of this compound

The fundamental properties of a chemical compound are dictated by its molecular structure. A summary of the key identifiers for this compound is provided below.

| Property | Value |

| CAS Number | 731772-25-1 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Canonical SMILES | C=C(Br)Cc1ccccc1C#N |

| InChI | InChI=1S/C10H8BrN/c11-9(6-12)7-5-3-1-2-4-8(7)10/h1-5H,6H2 |

Data sourced from commercial supplier databases. organic-chemistry.orgchemistryviews.orglibretexts.org

Synthetic Approaches

While specific, detailed research findings on the synthesis of this compound are not extensively documented in readily available literature, its structure suggests several plausible synthetic routes based on well-established organic reactions. These routes can be inferred from the synthesis of analogous compounds.

One likely precursor for the synthesis of this compound is 2-allylbenzonitrile (B1315611). Allylic bromination of 2-allylbenzonitrile would introduce the bromine atom at the desired position. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. organic-chemistry.orgchemistryviews.orgorganic-chemistry.orgnih.gov This method is widely used for the selective bromination of allylic positions without affecting the double bond. mdpi.com

Another potential synthetic strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed between a suitable organoboron derivative of the cyanophenyl moiety and a brominated propene fragment. A possible route could involve the reaction of 2-cyanophenylboronic acid with 2,3-dibromopropene, catalyzed by a palladium complex. libretexts.org Alternatively, a Heck reaction could be envisioned between 2-bromobenzonitrile (B47965) and allene, also catalyzed by a palladium species, to form the carbon-carbon bond.

The starting material, 2-allylbenzonitrile, can be prepared through various methods, including the reaction of 2-cyanobenzyl bromide with an allylating agent. The synthesis of 2-cyanobenzyl bromide itself is well-documented and can be achieved by the bromination of 2-methylbenzonitrile (o-tolunitrile) using NBS. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromoprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHATUAMZYUBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641131 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-25-1 | |

| Record name | 2-(2-Bromo-2-propen-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 2 Cyanophenyl 1 Propene

Direct Bromination Approaches to Propene Systems

Direct bromination methods involve the introduction of a bromine atom onto a precursor molecule, which for this target would logically be 3-(2-cyanophenyl)-1-propene (2-allylbenzonitrile). The two primary strategies, electrophilic and radical bromination, offer different regiochemical outcomes.

Electrophilic Addition of Bromine to Precursor Alkenes

Electrophilic addition is a fundamental reaction of alkenes. In this process, molecular bromine (Br₂) acts as an electrophile. The π electrons of the alkene's double bond attack one bromine atom, displacing the other as a bromide ion and forming a cyclic bromonium ion intermediate. libretexts.org The subsequent backside attack on this intermediate by the bromide ion results in the anti-addition of two bromine atoms across the double bond. pressbooks.pub

For a precursor like 3-(2-cyanophenyl)-1-propene, this reaction is not expected to yield the desired 2-Bromo-3-(2-cyanophenyl)-1-propene. Instead, it would produce the saturated vicinal dihalide, 1,2-dibromo-3-(2-cyanophenyl)propane. While this method is a primary approach for brominating alkenes, its lack of selectivity for the target structure makes it unsuitable for this specific synthesis. pressbooks.pub The reaction requires a catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and increase its electrophilicity. libretexts.org

Radical Bromination Strategies for Allylic and Vinylic Positions

To achieve bromination at the allylic position (the carbon adjacent to the double bond), a radical-mediated pathway is necessary. libretexts.org The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.com The key to the success of NBS is its ability to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction, which is initiated by light (hν) or a radical initiator like peroxide. libretexts.orgchadsprep.com This low concentration of Br₂ disfavors the ionic electrophilic addition pathway and promotes the radical chain reaction. youtube.com

The mechanism involves three main stages:

Initiation: Light or heat initiates the homolytic cleavage of a small amount of Br₂ into two bromine radicals (Br•). chadsprep.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of the substrate, as this C-H bond is weaker than vinylic or alkyl C-H bonds. This step forms a resonance-stabilized allylic radical and hydrogen bromide (HBr). aklectures.com The newly formed HBr reacts with NBS to generate more Br₂, which is then cleaved to propagate the chain. libretexts.org The allylic radical then reacts with a Br₂ molecule to form the allylic bromide product and another bromine radical. youtube.com

Termination: The reaction concludes when radicals combine. numberanalytics.com

This method selectively places a bromine atom on the carbon adjacent to the double bond. chadsprep.com For the precursor 3-(2-cyanophenyl)-1-propene, this would primarily yield 1-Bromo-3-(2-cyanophenyl)-1-propene. Formation of the desired 2-bromo isomer would require subsequent rearrangement, as direct vinylic bromination via this method is not typical.

Table 1: Comparison of Direct Bromination Methods for 3-(2-cyanophenyl)-1-propene

| Feature | Electrophilic Addition | Radical Allylic Bromination |

|---|---|---|

| Reagent | Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) | N-Bromosuccinimide (NBS) with light (hν) or radical initiator |

| Reactive Species | Polarized Br₂ (acts as Br⁺) | Bromine radical (Br•) |

| Mechanism | Ionic, involves cyclic bromonium ion intermediate libretexts.org | Radical chain reaction, involves resonance-stabilized allylic radical chadsprep.com |

| Primary Product | 1,2-dibromo-3-(2-cyanophenyl)propane | 1-Bromo-3-(2-cyanophenyl)-1-propene |

| Selectivity | Addition across the C=C double bond | Substitution at the allylic C-H bond libretexts.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. These methods offer a modular approach, allowing for the precise connection of two fragments. For the synthesis of this compound, this would involve coupling a 2-cyanophenyl unit with a 2-bromo-1-propene unit.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Kumada, Negishi)

Palladium is the most extensively used metal for cross-coupling reactions due to its high efficiency and functional group tolerance. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org To form the target molecule, one could react (2-cyanophenyl)boronic acid with a suitable partner like 2,3-dibromopropene. The reaction is conducted in the presence of a palladium catalyst and a base. wikipedia.org A wide range of palladium catalysts, often employing phosphine (B1218219) ligands, are effective. acs.org The reaction can often be performed in aqueous or mixed aqueous/organic solvent systems. nih.gov

Kumada Coupling: The Kumada coupling utilizes an organomagnesium reagent (Grignard reagent) as the nucleophilic partner. While powerful, the high reactivity of Grignard reagents can limit their compatibility with sensitive functional groups, such as the nitrile group present in the target molecule.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts but are more reactive than organoboranes. nih.gov The synthesis could proceed by coupling a (2-cyanophenyl)zinc halide with a 2-bromo-1-propene derivative. Palladium catalysts are most common, though nickel can also be used. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Strategies

| Reaction Name | Organometallic Reagent (R¹-M) | Organic Halide (R²-X) | Typical Catalyst | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | (2-cyanophenyl)boronic acid | 2,3-Dibromopropene | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ wikipedia.org |

| Kumada | (2-cyanophenyl)magnesium bromide | 2,3-Dibromopropene | PdCl₂(dppf), NiCl₂(dppf) | Not required (Grignard is basic) |

| Negishi | (2-cyanophenyl)zinc chloride | 2,3-Dibromopropene | Pd(P(t-Bu)₃)₂, Palladacycles nih.govrsc.org | Not typically required |

Nickel-Catalyzed Methodologies

Nickel-based catalysts have emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can promote Suzuki-Miyaura and Negishi-type couplings and are sometimes superior for activating challenging substrates like aryl chlorides or ethers. libretexts.orgnih.gov A notable application is the Suzuki-Miyaura coupling of aryl nitriles, where the cyano group itself can act as a leaving group, demonstrating nickel's unique reactivity. acs.org For the synthesis of this compound, a nickel-catalyzed Suzuki-Miyaura reaction between (2-cyanophenyl)boronic acid and a bromo-propene derivative would be a viable and potentially more economical approach than palladium. nih.gov

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling Conditions

| Component | Example | Purpose |

|---|---|---|

| Nickel Precatalyst | NiCl₂(dppf), Ni(acac)₂, Ni(COD)₂ wikipedia.orgnih.gov | The source of the active Ni(0) catalyst. |

| Ligand | PPh₃, dppf, N-Heterocyclic Carbenes (NHCs) | Stabilizes the nickel center and modulates its reactivity. |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Coupling Partners | (2-cyanophenyl)boronic acid + 2,3-Dibromopropene | The building blocks for the target molecule. |

Copper-Mediated Coupling Processes (e.g., Chan-Lam Coupling)

Copper-catalyzed cross-coupling reactions are well-established, with the Chan-Lam coupling being a prominent example. wikipedia.org However, the classic Chan-Lam reaction is primarily used for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgnih.gov It involves the oxidative coupling of an arylboronic acid with an amine or an alcohol, using a copper(II) catalyst like Cu(OAc)₂ in the presence of air as the oxidant. organic-chemistry.org

While there are reports of copper-catalyzed C-C bond formations, they are less general than palladium or nickel-catalyzed methods. The direct application of Chan-Lam conditions for coupling (2-cyanophenyl)boronic acid with a carbon nucleophile derived from a bromo-propene is not a standard or efficient strategy. The methodology is fundamentally designed for heteroatom coupling, making it an unlikely choice for the synthesis of this compound. researchgate.netscispace.com

Stereoselective Formation of the Brominated Alkene Moiety

Controlled Elimination Reactions (e.g., E2)

The bimolecular elimination (E2) reaction is a powerful tool for creating carbon-carbon double bonds. chemguide.ukshout.education The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, specifically requiring an anti-periplanar arrangement of the hydrogen atom and the leaving group. askthenerd.com This stereospecificity can be exploited to control the formation of the desired alkene isomer. askthenerd.comresearchgate.net

In the context of synthesizing the 2-bromo-1-propene moiety, a suitable precursor would be a 1,2-dibromopropane (B165211) derivative. A base-induced E2 elimination would then selectively remove a proton and a bromide ion to furnish the vinyl bromide. The choice of base and reaction conditions is crucial to favor the E2 pathway and minimize competing substitution reactions. libretexts.org

Table 1: Factors Influencing E2 Elimination for Brominated Alkene Synthesis

| Factor | Influence on Reaction | Desired Condition for 2-Bromo-1-propene synthesis |

| Base Strength | Stronger bases favor E2 elimination. libretexts.org | Use of strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). |

| Substrate Structure | Tertiary halides undergo E2 readily; secondary and primary halides can also undergo E2. shout.education | A secondary or primary dibromide precursor would be suitable. |

| Solvent | Polar aprotic solvents can favor E2. | Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. |

| Temperature | Higher temperatures generally favor elimination over substitution. | Moderate to high temperatures, depending on the specific substrate and base. |

For instance, the reaction of a suitably substituted 1,2-dibromopropane with a sterically hindered base would proceed via an E2 mechanism to yield the target 2-bromo-1-propene derivative. The regioselectivity of the elimination would be directed by the relative acidity of the protons and the steric environment of the molecule.

Regioselective and Stereospecific Olefin Metathesis Approaches

Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This catalytic reaction, often employing ruthenium-based (Grubbs) or molybdenum-based (Schrock) catalysts, allows for the "swapping" of alkene fragments. masterorganicchemistry.comlibretexts.org

For the synthesis of a 2-bromo-substituted alkene, a cross-metathesis reaction could be envisioned. masterorganicchemistry.com This would involve the reaction of a terminal alkene with a vinyl bromide under the influence of a metathesis catalyst. The success of this approach hinges on the careful selection of the catalyst and reaction partners to control for selectivity and prevent unwanted side reactions. organic-chemistry.org Recent advancements have led to the development of catalysts that offer high stereoselectivity, enabling the synthesis of either E- or Z-trisubstituted alkenes. nih.gov

While direct metathesis to form a 2-bromo-1-propene moiety can be challenging due to potential catalyst inhibition by the halogen atom, indirect routes can be employed. For example, a metathesis reaction could be used to construct the carbon skeleton, followed by a selective bromination step.

Regiospecific Introduction of the 2-Cyanophenyl Functionality

The precise placement of the cyano group at the ortho position of the phenyl ring is another key challenge in the synthesis of the target molecule.

Directed Cyanation Reactions

Directed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups at specific positions on an aromatic ring, guided by a directing group. acs.orgacs.org In this context, a directing group temporarily attached to the phenyl ring can guide a transition metal catalyst to activate a specific C-H bond for cyanation.

Rhodium-catalyzed C-H cyanation using reagents like N-cyano-N-phenyl-p-toluenesulfonamide has been shown to be effective for the synthesis of aromatic nitriles. acs.orgresearchgate.net Similarly, palladium-catalyzed cyanations of aryl halides or their surrogates offer a reliable route to benzonitriles. organic-chemistry.org For the synthesis of this compound, a precursor molecule containing a directing group on the phenyl ring could undergo a directed cyanation reaction to install the nitrile functionality at the desired ortho position.

Table 2: Examples of Directed Cyanation Methodologies

| Catalyst System | Cyanating Agent | Directing Group Examples | Reference |

| Rhodium(III) complexes | N-Cyano-N-phenyl-p-toluenesulfonamide | Pyridine (B92270), Amide, Carboxylic Acid | acs.org |

| Palladium(II) complexes | Potassium Ferrocyanide (K4[Fe(CN)6]) | Imidazolylsulfonates | organic-chemistry.org |

| Nickel(II) complexes | Zinc Cyanide (Zn(CN)2) | Thianthrenium salts | acs.org |

Utilization of Pre-functionalized Organometallic Cyanophenyl Precursors

An alternative strategy involves the use of pre-functionalized organometallic reagents that already contain the 2-cyanophenyl moiety. mt.com These reagents can then be coupled with a suitable three-carbon electrophile containing the bromo-propene unit.

Organometallic compounds, such as organolithium or Grignard reagents, can be prepared from the corresponding aryl halides. mt.com For example, 2-bromobenzonitrile (B47965) can be converted into a more reactive organometallic species. This nucleophilic cyanophenyl reagent can then participate in a coupling reaction.

The use of organometallic precursors is a well-established method in organic synthesis for the formation of carbon-carbon bonds. rice.edu The choice of the metal (e.g., lithium, magnesium, zinc, or copper) can influence the reactivity and selectivity of the subsequent coupling reaction.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through either a convergent or a divergent strategy, each with its own advantages. slideshare.netyoutube.com

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the different functional groups. slideshare.net For example, one could start with 2-bromotoluene, introduce the allyl group, and then perform a late-stage cyanation of the aromatic ring. This approach is useful for creating a library of related compounds from a single precursor.

The choice between a convergent and a divergent approach depends on the specific goals of the synthesis, such as the desired scale and the need for analog synthesis.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanisms of Nucleophilic Substitution at the Brominated Carbon Center

The presence of a bromine atom on an allylic carbon makes 2-Bromo-3-(2-cyanophenyl)-1-propene susceptible to nucleophilic substitution reactions. These reactions can proceed through various mechanisms, primarily S_N_2, S_N_1, and S_N_2' pathways.

Bimolecular Nucleophilic Substitution (SN2) Pathways

The S_N_2 mechanism is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com For this compound, which is a primary-like allylic halide, the S_N_2 pathway is generally favored, especially with strong, unhindered nucleophiles. youtube.comyoutube.com

The reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org The presence of the electron-withdrawing cyanophenyl group can influence the electrophilicity of the carbon center, potentially affecting the reaction rate.

Table 1: Factors Influencing SN2 Reactions

| Factor | Influence on SN2 Reaction |

| Substrate Structure | Less sterically hindered substrates react faster. Primary halides are more reactive than secondary, which are more reactive than tertiary. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. youtube.com |

| Leaving Group Ability | Better leaving groups (weaker bases) increase the reaction rate. Bromine is a good leaving group. |

| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.com |

Unimolecular (SN1) and Allylic (SN2') Considerations

While the S_N_2 pathway is common, under certain conditions, S_N_1 and S_N_2' mechanisms can become competitive. The S_N_1 reaction is a two-step process involving the formation of a carbocation intermediate. chemist.sgsavemyexams.com This pathway is favored for tertiary halides and in the presence of polar protic solvents. chemist.sg For this compound, the formation of a primary carbocation would be energetically unfavorable. However, the potential for resonance stabilization of an allylic carbocation could make the S_N_1 pathway more plausible than for a simple primary alkyl halide.

The S_N_2' (allylic rearrangement) reaction is a concerted process where the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and expulsion of the leaving group. This pathway can compete with the direct S_N_2 substitution, and the regioselectivity is often dependent on the nature of the nucleophile and the substrate's steric and electronic properties.

Mechanistic Investigations of Electrophilic Addition to the Alkene Double Bond

The alkene double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com

Bromonium Ion Intermediacy and Its Role in Regio- and Stereoselectivity

The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. youtube.comchemguide.co.uk The approaching bromine molecule becomes polarized by the electron-rich double bond, and one bromine atom acts as an electrophile. chemguide.co.uk This intermediate is then opened by the nucleophilic attack of a bromide ion. libretexts.org

The formation of the bridged bromonium ion has significant stereochemical implications. The nucleophile attacks from the side opposite to the bromine bridge, resulting in an anti-addition of the two bromine atoms. libretexts.org

In the case of an unsymmetrical alkene like this compound, the initial electrophilic attack can, in principle, lead to two different regioisomers. The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on the double bond.

Table 2: Key Features of Electrophilic Bromine Addition

| Feature | Description |

| Intermediate | Cyclic bromonium ion youtube.comchemguide.co.uk |

| Stereochemistry | Anti-addition libretexts.org |

| Regioselectivity | Influenced by electronic and steric factors of the substituents. masterorganicchemistry.com |

Addition of Other Electrophiles and Heteroatom Sources

Besides bromine, other electrophiles can add across the double bond of this compound. The addition of hydrogen halides (HX), such as HBr or HCl, is a classic example of an electrophilic addition reaction. savemyexams.comsavemyexams.com These reactions typically proceed through a carbocation intermediate. savemyexams.comlibretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, which can form a more stable carbocation. masterorganicchemistry.comyoutube.com

The addition of water in the presence of an acid catalyst can also occur, leading to the formation of an alcohol. libretexts.org Furthermore, if the bromination reaction is carried out in the presence of other nucleophiles, such as water or chloride ions, a mixture of products can be obtained where the nucleophile intercepts the bromonium ion intermediate. libretexts.orgdocbrown.info

Radical Reaction Pathways

In addition to ionic pathways, this compound can undergo radical reactions. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). This reaction proceeds via a radical chain mechanism involving the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. The subsequent reaction of this radical with bromine generates the allylic bromide.

Elimination reactions, which can compete with substitution, can also occur, particularly with a strong, sterically hindered base. chemguide.co.uklibretexts.org In this process, a proton is removed from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a diene. chemguide.co.uklibretexts.org

Formation and Reactivity of Carbon-Centered Radicals

Carbon-centered radicals are highly reactive species characterized by an unpaired electron on a carbon atom. rsc.org Their formation from this compound typically involves the homolytic cleavage of the carbon-bromine bond. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. The resulting species is a vinyl radical, where the unpaired electron resides on the sp²-hybridized carbon of the former C-Br bond.

The reactivity of this carbon-centered radical is influenced by several factors. Resonance stabilization can occur with the adjacent phenyl ring, delocalizing the unpaired electron and increasing the radical's stability compared to a simple alkyl radical. This resonantly stabilized radical is analogous to the propargyl radical, which is known for its significant stability and role in forming polycyclic aromatic hydrocarbons. medium.comnumberanalytics.com The electrophilicity and nucleophilicity of the radical will dictate its subsequent reactions, which can include hydrogen atom abstraction or addition to unsaturated systems. umb.edu

Intramolecular Radical Cyclizations

Once formed, the vinyl radical from this compound can undergo intramolecular cyclization, a powerful method for constructing cyclic molecules. Two primary pathways are plausible:

Cyclization onto the Phenyl Ring: The radical can attack the ortho-position of the phenyl ring. This process, a 5-exo-trig cyclization, would lead to the formation of a five-membered ring fused to the benzene (B151609) ring, resulting in a substituted indene (B144670) derivative after subsequent rearomatization.

Cyclization onto the Nitrile Group: The radical can also add to the carbon atom of the nitrile group. This pathway would generate a nitrogen-centered radical intermediate, which could then be trapped or undergo further reactions to form nitrogen-containing heterocyclic structures.

Such cyclizations are mechanistically similar to processes observed in other systems, like the 1,5-radical translocation followed by 5-endo-trig cyclization seen in the synthesis of hexahydropyrrolo[3,4-b]indoles from 2-bromoindoles. libretexts.org

Organometallic Reaction Mechanisms in Catalytic Cycles

The carbon-bromine bond in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions proceed via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition Dynamics

Oxidative addition is the initial step in many catalytic cycles, where a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond. libretexts.orgwikipedia.org This reaction increases the oxidation state and the coordination number of the metal center. numberanalytics.com For this compound, the reaction involves the cleavage of the C(sp²)-Br bond, forming a new organometallic species, a vinyl-metal(II)-halide complex.

The process is formally a two-electron oxidation of the metal. The reactivity in oxidative addition is dependent on the metal's nature and the organic halide. Electron-rich, less sterically hindered metal centers are generally more reactive. The C(sp²)-Br bond is well-suited for this reaction, which is a cornerstone of powerful C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.

Table 1: Characteristics of Oxidative Addition

| Feature | State Before Addition | State After Addition | Change |

| Metal Oxidation State | n (e.g., 0) | n+2 (e.g., +2) | +2 |

| Metal d-Electron Count | x | x-2 | -2 |

| Coordination Number | y | y+2 | +2 |

| Bond Broken | C-Br | - | - |

| Bonds Formed | - | M-C, M-Br | +2 |

Transmetalation and Reductive Elimination Steps

Following oxidative addition, the catalytic cycle continues with transmetalation and reductive elimination to form the final product and regenerate the catalyst.

Transmetalation: In this step, an organometallic reagent (R'-M', e.g., an organoboron, organotin, or organozinc compound) transfers its organic group (R') to the catalytic metal center, displacing the halide. This forms a diorganometal(II) complex, bringing together the two carbon fragments that will be joined. The driving force for this step is often the formation of a stable salt (e.g., NaBr, MgCl₂). rsc.org

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org The two organic ligands on the metal center couple, forming a new carbon-carbon bond and the desired product. Crucially, the metal center's oxidation state is reduced by two, regenerating the initial low-valent catalyst, which can then re-enter the cycle. numberanalytics.com For this step to occur, the two ligands to be eliminated must typically be positioned cis to one another on the metal's coordination sphere.

Table 2: Hypothetical Suzuki Coupling Catalytic Cycle

| Step | Reactants | Metal Intermediate | Product |

| 1. Oxidative Addition | This compound, Pd(0) | (Vinyl)Pd(II)-Br | - |

| 2. Transmetalation | (Vinyl)Pd(II)-Br, R-B(OH)₂ | (Vinyl)Pd(II)-R | B(OH)₂Br |

| 3. Reductive Elimination | (Vinyl)Pd(II)-R | Pd(0) (regenerated) | Product: R-substituted propene |

Migratory Insertion Processes in Carbonylative and Related Reactions

Migratory insertion is another fundamental reaction in organometallic chemistry where an unsaturated ligand, such as carbon monoxide (CO) or an alkene, inserts into a metal-ligand bond. After oxidative addition of this compound to a metal center, the resulting vinyl-metal complex can undergo migratory insertion.

In a carbonylative reaction, a CO ligand coordinates to the metal center and then inserts into the metal-vinyl bond. This is a 1,1-insertion, forming a new acyl-metal intermediate. This intermediate can then undergo further steps, such as reaction with a nucleophile or reductive elimination, to generate carbonyl-containing compounds like ketones, amides, or esters. The process effectively allows for the introduction of a carbonyl group into the organic framework.

Intramolecular Cyclization Involving the Nitrile Group

The nitrile group in this compound can participate directly in intramolecular cyclization reactions, providing a route to nitrogen-containing heterocycles. These reactions can be promoted by various reagents and conditions. For instance, in reactions analogous to the synthesis of fused pyridoheterocycles, the nitrile group can act as a dienophile or an electrophile.

One potential pathway involves a base-promoted isomerization of the propene unit to an allene. The in-situ generated allenyl arene could then undergo a [4+2] cycloaddition with the tethered nitrile group, leading to the formation of a fused pyridine (B92270) ring system. Such transformations are valuable for constructing complex heterocyclic scaffolds found in pharmaceuticals and materials science.

Nitrile Participation in Annulation Reactions to Form Nitrogen Heterocycles

The presence of the nitrile (cyano) group in this compound is crucial for its participation in annulation reactions, leading to the formation of various nitrogen-containing heterocycles. These reactions typically proceed via a tandem sequence involving the activation of the carbon-bromine bond and subsequent intramolecular cyclization involving the nitrile group.

A prominent pathway is the palladium-catalyzed intramolecular Heck-type reaction. In this process, an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the vinyl bromide moiety forms an organopalladium(II) intermediate. This is followed by an intramolecular migratory insertion of the cyano group. The resulting cyclic intermediate can then undergo further reactions, such as reductive elimination or subsequent aromatization, to yield stable nitrogen heterocyclic systems.

The reactivity of the nitrile group can be harnessed in transition metal-catalyzed tandem addition/cyclization reactions. While direct examples with this compound are specific, the principle is well-established with similar substrates like 2-(benzylidenamino)benzonitriles. nih.gov In these analogous reactions, a palladium catalyst facilitates the addition of an organoboronic acid to the nitrile, which is then followed by an intramolecular cyclization to form quinazolines. nih.gov This highlights the potential for the nitrile in this compound to act as an electrophilic partner in cyclization cascades.

Furthermore, the synthesis of 2-aroyl benzofurans and indoles through palladium-catalyzed tandem addition/cyclization of related acetonitriles demonstrates the versatility of the nitrile group in forming heterocyclic rings. rsc.org These processes involve a sequential nucleophilic addition and an intramolecular cyclization, a pathway that is conceptually applicable to this compound for the construction of nitrogen heterocycles.

The following table summarizes the key reactive sites of this compound and their roles in forming nitrogen heterocycles.

| Reactive Site | Role in Annulation Reactions | Resulting Heterocyclic Core |

| Vinyl Bromide | Site for oxidative addition of transition metal catalysts (e.g., Palladium). | Initiates the cyclization cascade. |

| Nitrile Group | Acts as an intramolecular nucleophile or electrophile depending on the reaction conditions. | Becomes incorporated into the newly formed heterocyclic ring. |

| Allylic Position | Can participate in different types of cyclization reactions. | Influences the size and type of the resulting ring system. |

Mechanism of Formation of Polycyclic Aromatic Nitrogen-Containing Compounds

The formation of polycyclic aromatic nitrogen-containing compounds from this compound is a direct extension of its reactivity in forming monocyclic heterocycles, typically involving a tandem cyclization-aromatization sequence. A prime example is the synthesis of quinoline (B57606) derivatives. researchgate.netrsc.orgresearchgate.net

The mechanism can be initiated by an intramolecular Heck reaction, as described previously. Following the formation of the initial cyclic intermediate via palladium catalysis, a subsequent aromatization step leads to the formation of a stable polycyclic aromatic system. This aromatization can occur through various pathways, including elimination of a hydrogen molecule or an oxidation step, often facilitated by the reaction conditions or an added oxidant.

A plausible mechanistic pathway for the formation of a quinoline derivative from this compound is as follows:

Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond of the vinyl bromide, forming a vinylpalladium(II) complex.

Intramolecular Carbopalladation: The vinylpalladium species undergoes an intramolecular migratory insertion with the nitrile group. This step forms a six-membered ring, creating a dihydroquinoline intermediate that is still attached to the palladium catalyst.

β-Hydride Elimination: A β-hydride elimination from the dihydroquinoline intermediate regenerates the double bond within the newly formed ring and produces a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to release the quinoline product and regenerate the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This sequence is a powerful method for constructing the quinoline skeleton, a core structure in many biologically active compounds and functional materials. orientjchem.orgjneonatalsurg.com The versatility of the Heck reaction allows for a degree of control over the final product through the choice of catalyst, ligands, and reaction conditions. nih.gov

The following table outlines the key stages in the formation of a polycyclic aromatic nitrogen-containing compound from this compound.

| Stage | Description | Key Intermediates |

| Initiation | Oxidative addition of a transition metal catalyst to the vinyl bromide bond. | Vinylpalladium(II) complex |

| Cyclization | Intramolecular reaction between the organometallic center and the nitrile group. | Cyclic imine or enamine intermediate |

| Aromatization | Elimination or oxidation to form the stable aromatic system. | Dihydroquinoline, Quinoline |

| Catalyst Regeneration | Reductive elimination to release the product and regenerate the active catalyst. | Palladium(0) |

Advanced Spectroscopic and High Resolution Analytical Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of 2-Bromo-3-(2-cyanophenyl)-1-propene is predicted to show distinct signals corresponding to the different types of protons in the molecule: vinylic, allylic, and aromatic.

Aromatic Protons: The four protons on the ortho-substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm . Due to their distinct electronic environments and coupling to adjacent protons, they would likely present as a complex pattern of multiplets.

Vinylic Protons: The two geminal protons on the C1 carbon (=CH₂) are diastereotopic and would appear as two distinct signals. These are expected in the region of δ 5.5 to 6.0 ppm . Each signal would likely be a doublet or a doublet of doublets due to geminal coupling to each other and potentially small long-range coupling to the allylic protons.

Allylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) at C3 are adjacent to both the aromatic ring and the double bond. These protons are chemically equivalent and are expected to produce a single signal, likely a singlet or a narrow multiplet, in the range of δ 3.8 to 4.2 ppm .

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.2 - 7.8 | Multiplet (m) |

| Vinylic (2H) | 5.5 - 6.0 | Doublets (d) or Doublet of Doublets (dd) |

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to each of the ten carbon atoms in the molecule.

Cyano Carbon (-C≡N): The carbon of the nitrile group is typically observed in the range of δ 115 to 120 ppm .

Aromatic Carbons: The six carbons of the benzene ring would appear between δ 125 and 140 ppm . The carbon atom directly attached to the cyano group (quaternary) and the carbon attached to the propenyl group would have distinct chemical shifts from the four CH carbons.

Vinylic Carbons: The two sp² hybridized carbons of the propene moiety are expected at different shifts. The bromine-substituted carbon (C2) would be found further downfield, likely around δ 125-135 ppm , while the terminal methylene carbon (C1, =CH₂) would appear upfield, around δ 115-125 ppm .

Allylic Carbon (-CH₂-): The sp³ hybridized methylene carbon (C3) is predicted to have a chemical shift in the range of δ 35 to 45 ppm .

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyano (-C≡N) | 115 - 120 |

| Aromatic (C-CN, C-CH₂) | 135 - 145 (Quaternary) |

| Aromatic (CH) | 125 - 135 |

| Vinylic (C-Br) | 125 - 135 |

| Vinylic (=CH₂) | 115 - 125 |

To confirm the assignments from 1D NMR and fully elucidate the structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the vinylic protons and the allylic protons, as well as among the coupled protons within the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., the aromatic protons to their respective aromatic carbons, the vinylic protons to C1, and the allylic protons to C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the allylic protons to the aromatic carbons (C1' and C2' of the phenyl ring) and to the vinylic carbons (C1 and C2). The aromatic protons would also show correlations to neighboring carbons, helping to confirm the ortho-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOE correlations would be expected between the allylic protons and the vinylic protons, as well as between the allylic protons and the proton on the C6' position of the aromatic ring, confirming the geometry of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by characteristic vibrations of the nitrile, alkene, and aromatic components.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Alkene (C=C) | Stretching | 1630 - 1650 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkene) | Stretching | 3010 - 3095 |

| C-H (Alkane - Methylene) | Stretching | 2850 - 2960 |

The presence of a sharp, strong band around 2230 cm⁻¹ would be a clear indicator of the cyano group. The C=C stretching of the propene unit would appear around 1640 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For C₁₀H₈BrN, the expected exact mass can be calculated. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₈⁷⁹BrN | 220.9837 |

Fragmentation analysis would likely show the loss of a bromine atom (M-Br)⁺ and cleavage of the benzyl-allyl bond, leading to fragments corresponding to the cyanobenzyl cation and the bromoallyl cation.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. While specific experimental Raman data for this compound is scarce in the literature, certain vibrational modes are expected to be Raman active.

The symmetric stretching vibrations of the non-polar C=C bond in the propene chain and the aromatic ring are expected to produce strong Raman signals. The C≡N stretch, while visible in IR, is also typically a strong and sharp signal in the Raman spectrum, expected around 2220-2240 cm⁻¹ . The C-Br stretching vibration, expected in the lower frequency region (500-600 cm⁻¹ ), should also be observable.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While data for the target compound is not available, an analysis of a related isomer, 2-Bromo-3-(4-cyanophenyl)-1-propene, illustrates the type of detailed structural information that can be obtained. For that isomer, crystals were grown from a dichloromethane/hexane solution, and data were collected at 100 K using Cu-Kα radiation. The resulting analysis provides key metrics such as bond angles and torsional strain within the propene chain.

Should single-crystal X-ray diffraction data for this compound become available, it would be presented in a comprehensive crystallographic data table. An illustrative example of what such a data table would include is provided below, based on the type of information typically reported from single-crystal X-ray diffraction studies.

Illustrative Crystallographic Data Table (Hypothetical for this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| a (Å) | [Data not available] |

| b (Å) | [Data not available] |

| c (Å) | [Data not available] |

| α (°) | [Data not available] |

| β (°) | [Data not available] |

| γ (°) | [Data not available] |

| Volume (ų) | [Data not available] |

| Z | [Data not available] |

| Density (calculated) (g/cm³) | [Data not available] |

| Absorption Coefficient (mm⁻¹) | [Data not available] |

| F(000) | [Data not available] |

| Crystal Size (mm³) | [Data not available] |

| Radiation | [Data not available] |

| Temperature (K) | [Data not available] |

| Theta range for data collection (°) | [Data not available] |

| Reflections collected | [Data not available] |

| Independent reflections | [Data not available] |

| Goodness-of-fit on F² | [Data not available] |

| Final R indices [I > 2sigma(I)] | [Data not available] |

This detailed structural information is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions at a molecular level. The absence of this data for this compound represents a gap in the full characterization of this compound.

Following a comprehensive search for scientific literature, it has been determined that there are no available publications detailing the specific computational and theoretical chemistry investigations for the compound This compound as outlined in your request.

The specified analyses, including Density Functional Theory (DFT) calculations, Ab Initio methods, modeling of reaction pathways, and conformational analysis, are highly specific to individual molecules. Generating a scientifically accurate and informative article on these topics requires dedicated research and published data for the exact compound .

Unfortunately, the search for peer-reviewed papers, academic studies, and data in scientific databases has not yielded any results for "this compound" that cover the requested computational investigations. While general principles of computational chemistry and studies on analogous or similarly substituted molecules exist, applying that information to the target compound would be speculative and would not adhere to the strict requirement for scientific accuracy focused solely on "this compound".

Therefore, it is not possible to generate the requested article with the required level of detail and scientific integrity at this time due to the absence of foundational research data.

Computational and Theoretical Chemistry Investigations

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic properties of molecules. For a compound like 2-Bromo-3-(2-cyanophenyl)-1-propene, these calculations would provide valuable data that, when correlated with experimental spectra, can confirm its structure and provide deep insights into its electronic and vibrational nature.

The process typically involves optimizing the molecular geometry of the compound in a simulated environment. Following this, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the absorption bands in experimentally obtained spectra to specific molecular vibrations, such as C-H stretching, C≡N stretching of the nitrile group, C=C stretching of the propene moiety, and C-Br stretching.

Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Time-dependent DFT (TD-DFT) calculations can also predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted computationally. These theoretical values, when compared with experimental data, aid in the definitive assignment of chemical structures.

Table 1: Illustrative Example of Theoretically Predicted Spectroscopic Data for a Structurally Related Compound

| Parameter | Predicted Value | Experimental Value |

| C≡N Stretch (IR) | 2230 cm⁻¹ | 2225 cm⁻¹ |

| C=C Stretch (IR) | 1645 cm⁻¹ | 1640 cm⁻¹ |

| ¹³C NMR (CN) | 118.5 ppm | 118.2 ppm |

| ¹³C NMR (C=CH₂) | 135.2 ppm | 134.9 ppm |

| UV-Vis (λmax) | 275 nm | 278 nm |

Note: The data in this table is illustrative for a similar nitrile-containing compound and does not represent this compound.

Molecular Docking and Dynamic Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule might interact with a larger biological macromolecule, such as a protein or enzyme. These studies are fundamental in fields like drug discovery and materials science to understand interaction mechanisms at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor) to form a stable complex. The primary goal is to identify the binding mode and estimate the binding affinity, which is often expressed as a binding energy score. A lower binding energy generally indicates a more stable interaction.

For a compound like this compound, docking studies could be performed against various protein targets to explore its potential for specific chemical interactions. The results would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules, offering insights into the flexibility of the complex and the persistence of the interactions identified in docking. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 2: Illustrative Example of Molecular Docking Results for a Brominated Aromatic Compound Against a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 23, LEU 45, PHE 89 |

| Key Interactions | Hydrogen bond with TYR 23, Hydrophobic interaction with LEU 45, Pi-Pi stacking with PHE 89 |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study. It does not pertain to this compound.

Through these computational approaches, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental research into its chemical properties and potential applications.

Strategic Applications As a Building Block in Complex Organic Synthesis

Precursor for Diversely Substituted Aromatics and Alkenes

The vinyl bromide group in 2-Bromo-3-(2-cyanophenyl)-1-propene is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org Reactions such as the Suzuki-Miyaura and Heck couplings allow for the introduction of a wide variety of substituents at the 2-position of the propene chain. harvard.edunih.gov

In a Suzuki-Miyaura coupling, the vinyl bromide can react with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with retention of the alkene stereochemistry. harvard.edu Similarly, the Heck reaction allows for the coupling of the vinyl bromide with an alkene, leading to the formation of a more complex, substituted diene system. organic-chemistry.orgwikipedia.orglibretexts.org The cyano group on the aromatic ring can also be transformed into other functional groups, further increasing the diversity of the accessible compounds.

The chemoselectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the catalyst, ligands, and solvent, allowing for the selective functionalization of either the vinyl bromide or the aromatic ring if it were further substituted with a halide or triflate. nih.govnih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-3-(2-cyanophenyl)-1-propene |

| Heck Coupling | Alkene (e.g., Styrene) | Substituted 1,3-diene |

| Stille Coupling | Organostannane | Substituted alkene |

Synthesis of Advanced Substituted Styrene (B11656) Derivatives

Substituted styrenes are important monomers in polymer chemistry and key intermediates in organic synthesis. This compound can be effectively utilized to synthesize a range of functionalized styrene derivatives. The palladium-catalyzed Heck reaction is a primary method for this transformation, involving the coupling of the vinyl bromide moiety with various alkenes. wikipedia.orgnih.gov

More directly, a Suzuki-Miyaura coupling reaction between this compound and a vinylboronic acid derivative can yield a substituted styrene. Alternatively, coupling with arylboronic acids provides access to stilbene-like structures. The presence of the cyano group offers a handle for further modifications, allowing for the creation of a library of styrenic compounds with diverse electronic and steric properties. The synthesis of functionalized styrenes via palladium-catalyzed cross-coupling reactions of aryl ketones and potassium vinyltrifluoroborate has demonstrated the utility of such C-C bond-forming strategies. researchgate.net

Versatile Intermediate for Heterocyclic Compound Synthesis

The combination of the allyl bromide and the ortho-disposed cyano group on the phenyl ring makes this compound an excellent precursor for a variety of intramolecular cyclization reactions to form heterocyclic compounds.

The synthesis of nitrogen-containing heterocycles is of great interest due to their prevalence in biologically active compounds and pharmaceuticals. rsc.orgresearchgate.netresearchgate.net

Quinazolines: The cyano group of this compound can be readily reduced to an aminomethyl group or hydrolyzed to an amide. The resulting intermediate can then undergo condensation and cyclization with various reagents to form quinazoline (B50416) derivatives. For instance, many methods exist for synthesizing quinazolines from 2-aminobenzonitrile (B23959) or its derivatives. nih.govorganic-chemistry.orgscispace.com A palladium-catalyzed cascade reaction of 2-aminobenzonitriles with orthoesters and boronic acids is one such efficient method. organic-chemistry.org Luo et al. reported a microwave-assisted synthesis of quinazoline derivatives containing an α-aminophosphonate moiety starting from N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives. nih.gov

Indoles: Indole (B1671886) synthesis can be achieved through various strategies starting from the target compound. One plausible route involves an intramolecular Heck reaction. Alternatively, the vinyl bromide can be converted to an alkyne via a Sonogashira coupling, which can then undergo an intramolecular cyclization. Syntheses of indoles from 2-alkynylanilines are well-established. organic-chemistry.orgresearchgate.net Radical cyclization reactions have also emerged as a powerful tool for constructing nitrogen heterocycles like indoles. rsc.orgiupac.orgdntb.gov.ua A strategy for synthesizing 2,3-disubstituted indoles from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione has been developed, showcasing the utility of allyl-aryl precursors in indole synthesis. researchgate.net

Table 2: Proposed Synthetic Routes to Nitrogen Heterocycles

| Target Heterocycle | Proposed Key Steps |

|---|---|

| Quinazoline | 1. Reduction of nitrile to amine. 2. Cyclization with an aldehyde or orthoester. |

The synthesis of sulfur-containing heterocycles often involves the reaction of a suitable precursor with a sulfur source. researchgate.netnih.gov The electrophilic nature of the allylic bromide in this compound makes it susceptible to nucleophilic attack by sulfur-containing reagents.

For example, reaction with sodium sulfide (B99878) could lead to a thiol intermediate, which could then undergo intramolecular cyclization onto the cyano group or the aromatic ring to form fused thiophene (B33073) or thiazole (B1198619) systems. The use of elemental sulfur in the synthesis of sulfur heterocycles is also a known strategy. researchgate.netresearchgate.net Vinyl sulfides can react to form α,β-unsaturated thiocarbenium ions, which can then cyclize with appended nucleophiles. nih.gov General methods for synthesizing a variety of sulfur-containing heterocycles, such as thiolactones and dithiolanes, often involve the cyclization of unsaturated precursors. organic-chemistry.org

Similar to sulfur heterocycles, the synthesis of oxygen-containing heterocycles can be achieved through intramolecular cyclization. organic-chemistry.orgnih.gov The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide. The resulting carboxylic acid or amide can then undergo an intramolecular O-alkylation via the allylic bromide to form a lactone or a lactam, respectively.

Another approach involves the insertion of arynes, generated from suitable precursors, into the C=O bond of aldehydes or formamides to yield a variety of oxygen heterocycles, including benzofurans. nih.gov While not a direct application of the title compound, this illustrates the types of transformations that can be envisioned with appropriately modified derivatives.

Role in the Construction of Natural Product Cores and Analogs

Natural products and their derivatives are a cornerstone of medicinal chemistry and drug discovery. danielromogroup.com The structural complexity of this compound makes it a potentially valuable building block for the total synthesis of natural products. The multiple reactive sites allow for the construction of complex polycyclic systems found in many natural product families, such as alkaloids and terpenoids.

For example, the indole skeleton, which can be synthesized from this precursor, is a core structure in a vast number of alkaloids with potent biological activities. researchgate.netopenmedicinalchemistryjournal.com The ability to introduce various substituents through cross-coupling reactions allows for the synthesis of not only the natural product itself but also a diverse range of analogs for structure-activity relationship (SAR) studies. While a direct application of this compound in a completed natural product synthesis is not prominently documented, its utility can be inferred from the synthesis of complex molecules using structurally related fragments. The strategic application of such bifunctional reagents in palladium-catalyzed reactions highlights their importance in the efficient assembly of complex molecular architectures. nih.govnih.gov

Enabling Scaffold for the Development of Advanced Materials

The distinct functionalities within this compound make it a prime candidate for the creation of novel materials with tailored properties. Its utility spans from precision polymer chemistry to the intricate design of ligands for organometallic catalysis.

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The presence of both a bulky bromine atom and an electron-withdrawing cyano group on the styrenic-like framework suggests that it can be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.educmu.edusigmaaldrich.com These methods are renowned for their ability to produce polymers with well-defined molecular weights, narrow polydispersity, and controlled architectures. chem-station.commdpi.com

The electron-withdrawing nature of the cyano substituent is known to increase the rate of polymerization in styrenic monomers. cmu.edu This is attributed to an increase in both the propagation rate constant and the equilibrium constant for the atom transfer process in ATRP. cmu.edu Consequently, the polymerization of this compound is expected to proceed efficiently. The resulting polymer would feature a repeating unit with pendant cyanophenyl and bromo-allyl groups. These functional groups can be further modified post-polymerization, allowing for the creation of functional materials with a wide range of properties and applications.

Table 1: Potential Polymerization Characteristics of this compound

| Polymerization Technique | Expected Outcome | Rationale |

| ATRP | Controlled polymerization, predictable molecular weight, low polydispersity. | The bromo-allyl group can act as an initiator site, and the electron-withdrawing cyano group enhances polymerization kinetics. cmu.educmu.edu |

| RAFT | Synthesis of well-defined polymers and block copolymers. | RAFT is versatile and compatible with a wide range of functional monomers, including styrenic derivatives. chem-station.comacs.org |

The incorporation of the bromo-allyl and cyanophenyl functionalities into a polymer backbone can lead to materials with unique optical, electronic, and thermal properties. The nitrile group, for instance, is known to enhance the thermal stability of polymers and can also be a site for further chemical transformations. libretexts.org

The molecular structure of this compound contains both a nitrile group and an alkene, both of which are capable of coordinating to metal centers. This makes it a potential candidate for the design of novel ligands for organometallic catalysis. nih.govnih.gov The nitrile group can act as a sigma-donor, while the alkene can participate in pi-bonding with a metal. The bromine atom could also potentially be involved in coordination or subsequent reactions.

The design of ligands is crucial for tuning the electronic and steric properties of a metal catalyst, which in turn dictates its activity and selectivity. scispace.com A ligand derived from this compound could offer a unique coordination environment. For instance, the nitrile and alkene moieties could bind to a metal center in a chelating fashion, creating a stable complex. The steric bulk of the bromo-allyl group and the electronic influence of the cyano group would impact the catalytic pocket of the metal complex.

Table 2: Potential Coordination Modes and Catalytic Applications

| Functional Group | Coordination Mode | Potential Catalytic Application |

| Nitrile (C≡N) | σ-donation | Cross-coupling reactions, hydroformylation, polymerization. mdpi.com |

| Alkene (C=C) | π-bonding | Olefin metathesis, hydrogenation, polymerization. nih.gov |

| Bromo (-Br) | Oxidative addition | Cross-coupling reactions (e.g., Suzuki, Heck). tib.eu |

The synthesis of organometallic complexes with such a ligand could lead to catalysts for a variety of transformations, including cross-coupling reactions, polymerization, and other catalytic processes relevant to fine chemical synthesis. nih.govresearchgate.net The ability to fine-tune the ligand structure by modifying the phenyl ring or the allyl group further enhances the potential of this compound in catalyst development.

Synthesis of Key Intermediates for Specialty Chemicals

The reactive functional groups of this compound make it a valuable starting material for the synthesis of a variety of specialty chemicals, including pharmaceutical and agrochemical intermediates, as well as complex heterocyclic compounds. lookchem.com

The bromo-allyl group is susceptible to nucleophilic substitution and can participate in cross-coupling reactions, providing a handle for introducing diverse functionalities. prepchem.comgoogle.com For instance, it can react with amines, alcohols, or thiols to generate a range of derivatives. Furthermore, the bromine atom can be utilized in classic carbon-carbon bond-forming reactions like the Suzuki or Heck reactions, allowing for the construction of more elaborate molecular skeletons. tib.eu

The nitrile group is also a versatile functional group that can be transformed into various other functionalities. libretexts.org It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a wide array of compounds with potential biological activity. libretexts.org

The combination of the bromo-allyl and cyanophenyl groups allows for sequential or one-pot reactions to build complex heterocyclic structures. nih.govnih.gov For example, the nitrile group can participate in cyclization reactions, while the bromo-allyl group can be used to introduce further diversity. This dual reactivity makes this compound a powerful tool for medicinal and agricultural chemists in the development of new bioactive molecules.

Table 3: Key Chemical Transformations and Potential Products

| Functional Group | Reaction Type | Potential Product Class |

| Bromo-allyl | Nucleophilic Substitution | Ethers, amines, thioethers |

| Bromo-allyl | Cross-Coupling (e.g., Suzuki, Heck) | Biaryls, substituted alkenes |

| Nitrile | Hydrolysis | Carboxylic acids, amides |

| Nitrile | Reduction | Primary amines |

| Both | Cyclization Reactions | Nitrogen-containing heterocycles |

The strategic application of this compound as a building block provides a direct route to valuable intermediates that would otherwise require more complex, multi-step synthetic sequences.

Advanced Derivatization and Selective Functionalization Strategies

Chemoselective Modification at the Bromine Atom

The vinyl bromide moiety is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its electronic properties make it a suitable electrophilic partner in a variety of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in organic synthesis. wikipedia.org The vinyl bromide in the target molecule is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For 2-Bromo-3-(2-cyanophenyl)-1-propene, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding organoboron reagent, yielding a more complex molecular scaffold. The stereochemistry of the double bond is generally retained during the process.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner (source of new C-group) |

| Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |

| Base | Na₂CO₃ or K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/Water or Dioxane/Water | Reaction medium |

Sonogashira Coupling: The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orglibretexts.org This method is one of the most effective ways to form C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes and arylalkynes. gold-chemistry.org Applying this reaction to this compound would result in the formation of a 1,3-enyne structure, a valuable motif in pharmaceuticals and materials science. Copper-free variants have also been developed to prevent the undesired homocoupling of the alkyne partner. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylacetylene | Terminal alkyne |

| Catalyst | PdCl₂(PPh₃)₂ | Palladium(0) source |

| Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Triethylamine (TEA) or Piperidine | Base and solvent |

| Solvent | THF or DMF | Reaction medium |

Heck Coupling: While specific examples involving the target molecule are not detailed in the searched literature, the Heck reaction generally involves the palladium-catalyzed coupling of an unsaturated halide (like a vinyl bromide) with an alkene to form a substituted alkene. This reaction would extend the carbon chain at the bromine position, offering another route to complex alkenes.

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. These organometallic intermediates can then react with a wide array of electrophiles.

Grignard and Organolithium Reagents: The formation of Grignard reagents involves the reaction of an organohalide with magnesium metal. masterorganicchemistry.com Similarly, organolithium reagents can be prepared by reacting with lithium metal or, more commonly, through halogen-metal exchange with an existing organolithium compound like t-butyllithium. masterorganicchemistry.comresearchgate.net While vinyl bromides can form these reagents, their application to this compound requires careful consideration of functional group compatibility. The electrophilic nitrile (cyano) group could potentially react with these highly nucleophilic organometallic species, leading to side products.

Organozinc Reagents: Organozinc reagents often provide a milder alternative with enhanced functional group tolerance compared to their Grignard or organolithium counterparts. They can be prepared from organohalides via oxidative addition of zinc metal or by transmetalation from an organolithium or Grignard reagent using a zinc salt like ZnCl₂. rsc.org The resulting organozinc species could then participate in subsequent coupling reactions, such as Negishi coupling, with various electrophiles. nih.gov The use of organozinc pivalates has been noted for its unique reactivity in cobalt-catalyzed reactions. nih.gov

Table 3: General Scheme for Organometallic Reagent Formation and Reaction

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Formation | Mg (for Grignard) or t-BuLi then ZnCl₂ (for Organozinc) | Organometallic intermediate of 2-allyl-benzonitrile |

| 2. Quenching | An electrophile (e.g., an aldehyde, ketone, or CO₂) | Functionalized derivative |

Selective Functionalization of the Alkene Double Bond

The exocyclic double bond in this compound is another key site for synthetic modification. A variety of transformations can selectively target this functionality.